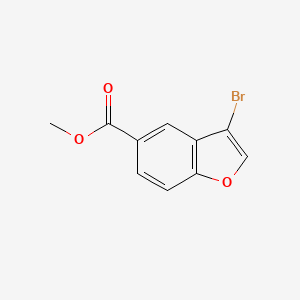

![molecular formula C8H7BrO2S B1292102 4-Bromo-1,3-dihidro-benzo[C]tiofeno 2,2-dióxido CAS No. 58401-27-7](/img/structure/B1292102.png)

4-Bromo-1,3-dihidro-benzo[C]tiofeno 2,2-dióxido

Descripción general

Descripción

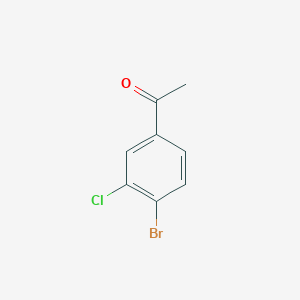

4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide is a useful research compound. Its molecular formula is C8H7BrO2S and its molecular weight is 247.11 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Síntesis Orgánica

El compuesto es un intermedio de síntesis importante en el campo de la síntesis orgánica . Puede usarse para crear una variedad de otros compuestos, contribuyendo al desarrollo de nuevos materiales y fármacos.

Compuestos Biológicamente Activos

El motivo 2,3-dihidro-benzo[b]tiofeno 1,1-dióxido, que es similar a nuestro compuesto, está ampliamente distribuido en muchos compuestos biológicamente activos . Estos incluyen inhibidores de la enzima convertidora de factor de necrosis tumoral-α (TACE), antidiabéticos e inhibidores de HIF-2a .

Moduladores Selectivos del Receptor de Estrógenos

Los andamios de benzotiofeno, como el 2,3-dihidroraloxifeno, son análogos del raloxifeno con actividad moduladora selectiva del receptor de estrógenos . Esto sugiere aplicaciones potenciales de nuestro compuesto en el desarrollo de fármacos para afecciones como la osteoporosis y el cáncer de mama.

Materiales Dieléctricos para Transistores de Película Delgada Orgánica

Compuestos similares, como el 2-bromotiofeno, se han utilizado en la síntesis de nuevos materiales dieléctricos potenciales para transistores de película delgada orgánica . Esto sugiere aplicaciones potenciales de nuestro compuesto en el campo de la electrónica.

Agentes Antimicrobianos

Los derivados del tiofeno han mostrado efectos inhibitorios contra varios organismos . Esto sugiere aplicaciones potenciales de nuestro compuesto en el desarrollo de nuevos agentes antimicrobianos.

Mecanismo De Acción

While the exact mechanism of action for this compound is not explicitly stated in the search results, it has been found to possess a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.

Safety and Hazards

Análisis Bioquímico

Biochemical Properties

4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide plays a significant role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as tumor necrosis factor-alpha converting enzyme (TACE), which is involved in inflammatory processes . Additionally, 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide can interact with proteins involved in cellular signaling pathways, potentially affecting the regulation of gene expression and cellular metabolism .

Cellular Effects

The effects of 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide on various cell types and cellular processes are profound. This compound has been observed to influence cell function by modulating cell signaling pathways, such as the NF-kB pathway, which plays a crucial role in inflammation and immune responses . Furthermore, 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide can alter gene expression patterns, leading to changes in cellular metabolism and potentially affecting cell proliferation and apoptosis .

Molecular Mechanism

At the molecular level, 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide exerts its effects through specific binding interactions with biomolecules. This compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access and subsequent catalytic activity . Additionally, 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide can change over time. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide has been shown to affect cellular function, potentially leading to alterations in cell viability and metabolic activity .

Dosage Effects in Animal Models

The effects of 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anti-inflammatory or anti-cancer activities . At higher doses, 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity . It is crucial to determine the optimal dosage to balance efficacy and safety in preclinical studies.

Metabolic Pathways

4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo phase I and phase II metabolic reactions, leading to the formation of metabolites that may retain biological activity or be excreted from the body . The metabolic flux and levels of metabolites can be influenced by factors such as enzyme expression and cofactor availability .

Transport and Distribution

Within cells and tissues, 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide is transported and distributed through interactions with transporters and binding proteins . These interactions can affect the localization and accumulation of the compound, influencing its bioavailability and therapeutic potential . Understanding the transport mechanisms is essential for optimizing the delivery and efficacy of 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide in therapeutic applications.

Subcellular Localization

The subcellular localization of 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide can impact its activity and function. This compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . The localization of 4-Bromo-1,3-dihydro-benzo[C]thiophene 2,2-dioxide within the cell can influence its interactions with biomolecules and its overall biological effects .

Propiedades

IUPAC Name |

4-bromo-1,3-dihydro-2-benzothiophene 2,2-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO2S/c9-8-3-1-2-6-4-12(10,11)5-7(6)8/h1-3H,4-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQODUVMOQFSMRS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(CS1(=O)=O)C(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

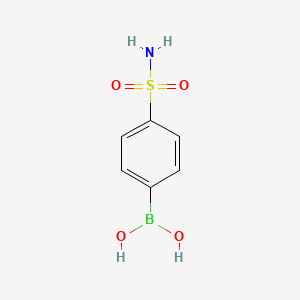

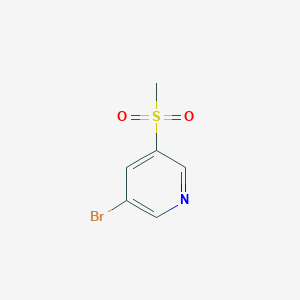

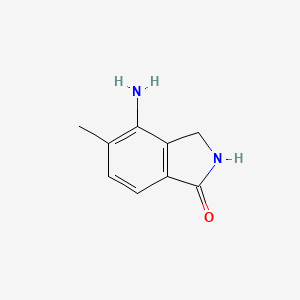

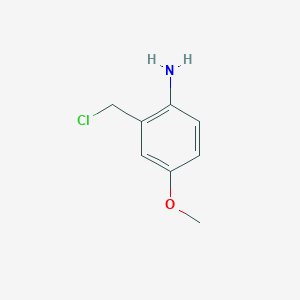

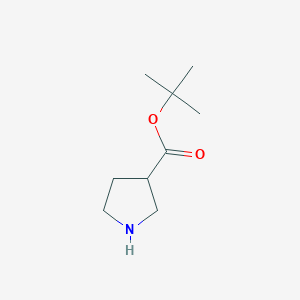

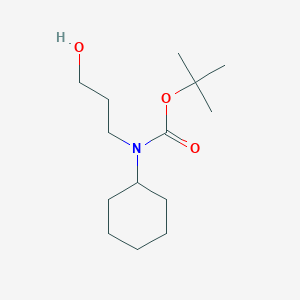

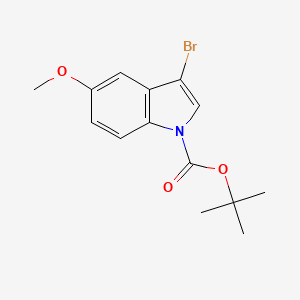

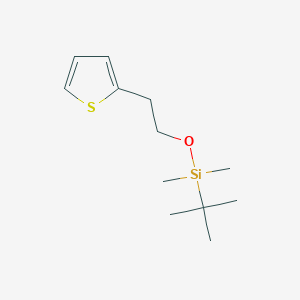

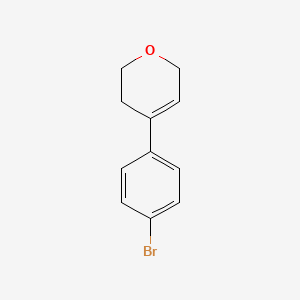

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.